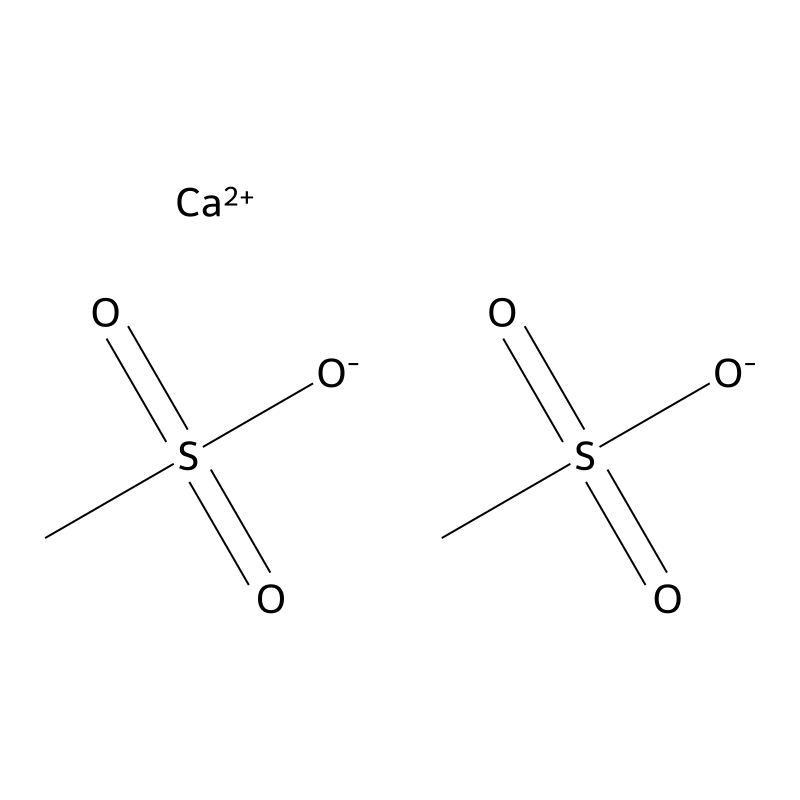Calcium Methanesulfonate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Mutagenicity studies:
Calcium methanesulfonate (CMS) has been investigated for its potential to induce mutations in various organisms. Studies have shown that CMS can be a mutagen in some plant species, such as barley, where it can cause changes in the genetic code (). This mutagenic property can be useful in plant breeding programs to create new genetic variations.
Cellular studies:
Some research explores the effects of CMS on cellular processes. Studies have investigated its impact on calcium signaling within cells (). Calcium is a crucial signaling molecule involved in various cellular functions. Understanding how CMS affects calcium signaling could provide insights into its potential biological effects.
Other potential applications:
Limited research suggests CMS might have applications in other areas. Some studies have explored its use as an anti-inflammatory agent, though more investigation is needed to confirm its efficacy and safety for this purpose ().
Calcium Methanesulfonate is an organic salt formed through the reaction of methanesulfonic acid and calcium carbonate. This compound is characterized by its high water solubility and stability under various environmental conditions, making it valuable in both industrial and scientific applications. Its chemical formula is with a CAS number of 58131-47-8. The compound has garnered attention for its unique properties, including its ability to facilitate certain chemical processes and its role in biochemical studies.
- Substitution Reactions: It can undergo nucleophilic substitution, where the methanesulfonate group is replaced by other nucleophiles, such as hydroxide ions or amines.
- Complexation Reactions: The compound can form complexes with metal ions, enhancing the solubility of certain metal salts.
Common Reagents and Conditions- Substitution Reactions: Typically occur in aqueous or organic solvents at room temperature.
- Complexation Reactions: Involve metal ions like copper, zinc, and lead in aqueous solutions.
Major Products Formed- Substitution reactions yield substituted methanesulfonate derivatives.
- Complexation reactions result in metal-methanesulfonate complexes .
- Substitution reactions yield substituted methanesulfonate derivatives.
- Complexation reactions result in metal-methanesulfonate complexes .
Calcium Methanesulfonate has shown potential biological activity, particularly in enzyme studies and protein interactions. It influences various biochemical pathways, notably the sulfur cycle, which is essential for environmental health. The compound's stability against redox reactions and hydrolysis enhances its bioavailability and makes it suitable for pharmaceutical formulations .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion properties of Calcium Methanesulfonate contribute to its effectiveness in biological applications. Its high thermal stability allows it to maintain integrity under various conditions.
The synthesis of Calcium Methanesulfonate typically involves:
- Dissolving Methanesulfonic Acid: In water.
- Adding Calcium Carbonate: Gradually while stirring until the reaction completes.
- Filtering the Solution: To remove unreacted calcium carbonate.
- Evaporating Water: To obtain the solid product.
In industrial settings, this process is scaled up with optimized conditions for maximum yield and purity, often involving additional purification steps .
Uniqueness of Calcium Methanesulfonate
Calcium Methanesulfonate stands out due to its exceptional solubility and stability compared to other methanesulfonates. Its ability to form complexes with metal ions enhances its utility in industrial applications, particularly in metal recovery processes .








